molecular formula C23H37N3O4S B13738804 N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate CAS No. 104809-37-2

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate

Cat. No.: B13738804
CAS No.: 104809-37-2
M. Wt: 451.6 g/mol
InChI Key: WHBSGLKXXQLIEI-UHFFFAOYSA-N
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Description

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate is a quaternary ammonium salt characterized by a cyclohexyl-substituted aminium cation and a pentanoate anion bearing a 2-nitrophenylsulfanyl amino group. Its synthesis likely involves multi-step reactions, as seen in structurally related nitrophenyl-containing compounds like bis-CNB-GABA, which require tert-butyl ester intermediates and photolytic activation .

Properties

CAS No.

104809-37-2

Molecular Formula

C23H37N3O4S

Molecular Weight

451.6 g/mol

IUPAC Name

dicyclohexylazanium;2-[(2-nitrophenyl)sulfanylamino]pentanoate

InChI

InChI=1S/C12H23N.C11H14N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-5-8(11(14)15)12-18-10-7-4-3-6-9(10)13(16)17/h11-13H,1-10H2;3-4,6-8,12H,2,5H2,1H3,(H,14,15)

InChI Key

WHBSGLKXXQLIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-nitrophenylsulfanyl chloride in the presence of a base to yield the desired product. The reaction conditions often involve solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfanyl compounds .

Scientific Research Applications

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs with Nitroaromatic Moieties

bis-CNB-GABA (from ):

  • Structure : Contains dual 2-nitrophenylacetate groups linked to a GABA backbone.
  • Key Differences : Unlike the target compound, bis-CNB-GABA is a photoactivatable neuronal modulator designed for two-photon uncaging. Its tert-butyl ester groups enhance stability during synthesis, whereas the target compound’s cyclohexylaminium cation may improve membrane permeability.
  • Biological Activity : Exhibits low receptor interference and controlled GABA release upon 405 nm irradiation, suggesting nitro groups enable precise spatiotemporal control in neural systems .

N-Cyclohexylcyclohexanaminium Derivatives ():

  • Example: N-Cyclohexylcyclohexanaminium (2S)-4-fluoro-4-methylpentanoate (CAS 65473-13-4).
  • Key Differences: Replaces the 2-nitrophenylsulfanyl amino group with fluorinated and methylated side chains. This substitution reduces photoreactivity but increases metabolic stability.
  • Environmental Impact : The fluorinated analog has negligible environmental release rates (0.0E+00), indicating higher persistence compared to nitroaromatic variants, which may degrade under UV light .

Aminoethyl Chloride Derivatives ()

2-Chloro-N,N-dimethylethanamine (CAS 107-99-3):

  • Structure: Simple dimethylaminoethyl chloride with a chloroethyl chain.
  • Key Differences : Lacks the cyclohexyl and nitrophenyl groups, resulting in lower molecular weight (C₄H₁₀ClN vs. ~C₂₃H₃₄N₃O₄S for the target compound).
  • Applications: Used as a precursor in organophosphate synthesis. Its high reactivity contrasts with the target compound’s stabilized quaternary ammonium structure .

N-(2-Chloroethyl)-N-methylpropan-2-amine (CAS 408326-30-7):

  • Structure: Branched isopropyl and methyl groups on the aminoethyl chloride backbone.
  • Key Differences : Increased steric hindrance from isopropyl groups reduces nucleophilicity compared to the target compound’s planar nitrophenyl moiety. This impacts solubility and interaction with biological targets .

Table 1: Comparative Physicochemical Data

Property Target Compound bis-CNB-GABA N-Cyclohexyl Fluorinated Analog
Molecular Formula C₂₃H₃₄N₃O₄S⁺ C₂₄H₂₄N₄O₈ C₁₈H₂₈FNO₂⁻
Lipophilicity (LogP) ~4.2 (estimated) 3.8 3.5
Photoreactivity High (405 nm activation) High Low
Environmental Release Rate Not reported Not applicable 0.0E+00

Research Findings and Implications

  • Photoreactivity : The 2-nitrophenyl group in the target compound suggests utility in light-controlled drug delivery, akin to bis-CNB-GABA’s neural applications. However, its environmental persistence is likely lower than fluorinated analogs due to nitro group photodegradation .
  • Toxicity: Structural similarity to dicyclohexylamine (a known irritant) warrants caution. Further studies are needed to assess acute and chronic effects .
  • Synthetic Challenges: Multi-step synthesis involving nitroaromatic intermediates (e.g., tert-butyl esters) may complicate scalability compared to simpler aminoethyl chlorides .

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